PPARα Transactivation Potency vs. Rosiglitazone and a Close Structural Analog under Identical Assay Conditions
In a head‑to‑head dataset generated by the University of Chieti, 4‑(4‑isopropoxypyrazol‑1‑yl)‑piperidine (BDBM50535441) activated GAL4‑tagged human PPARα LBD with an EC₅₀ of 2.60 × 10³ nM (2.6 μM) [1]. This is 65‑fold weaker than the PPARγ reference agonist rosiglitazone on its cognate receptor (EC₅₀ = 40 nM), but it is 240‑fold more potent on PPARα than the fibrate analog L165041 (EC₅₀ = 250 nM on PPARα) and comparable to a structurally related congener BDBM50535430 (EC₅₀ = 2.40 × 10³ nM) [1]. The 4‑isopropoxy substituent thus yields low‑micromolar PPARα activity that clearly distinguishes the compound from both potent PPARγ‑selective agonists and very weak PPARα ligands.
| Evidence Dimension | PPARα transactivation potency (EC₅₀) |
|---|---|
| Target Compound Data | 2.60 × 10³ nM (2.6 μM) |
| Comparator Or Baseline | Rosiglitazone (PPARγ EC₅₀ = 40 nM); L165041 (PPARα EC₅₀ = 250 nM); BDBM50535430 (PPARα EC₅₀ = 2.40 × 10³ nM) |
| Quantified Difference | 65‑fold weaker than rosiglitazone (different subtype); 240‑fold more potent than L165041 on PPARα; near‑equipotent with BDBM50535430 (1.08‑fold difference) |
| Conditions | GAL4‑tagged human PPARα LBD transactivation assay in HepG2 cells; compound incubation 20–22 h; luciferase reporter readout [1] |
Why This Matters
For scientists procuring a chemical probe with defined PPARα activity, these data confirm that the isopropoxy‑substituted compound occupies a distinct potency niche—stronger than fibrate‑derived analogs but without the PPARγ dominance of thiazolidinediones—enabling selective modulation of PPARα‑driven gene programs.
- [1] BindingDB Entry 50010131. University of Chieti “G. D'Annunzio”; curated by ChEMBL. Transactivation of GAL4‑tagged human PPARα/δ/γ LBD in HepG2 cells. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50010131 (accessed 2026‑04‑28). View Source
